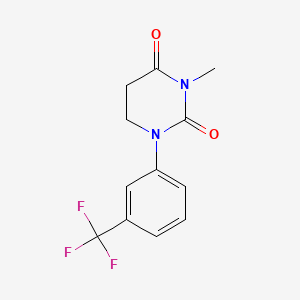

3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil

Description

Structure

3D Structure

Properties

CAS No. |

77384-99-7 |

|---|---|

Molecular Formula |

C12H11F3N2O2 |

Molecular Weight |

272.22 g/mol |

IUPAC Name |

3-methyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H11F3N2O2/c1-16-10(18)5-6-17(11(16)19)9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3 |

InChI Key |

TZYYYFDQIXIKTK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil typically involves the condensation of 3-trifluoromethylbenzaldehyde with a suitable dihydrouracil precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Yield and Melting Point:

Chemical Reactions Involving 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil

While specific chemical reactions involving this compound are not extensively documented, dihydrouracils in general can undergo various transformations, such as substitution reactions, ring opening, and spiro-fusion reactions.

Potential Reactions:

-

Substitution Reactions : The trifluoromethyl group can influence the reactivity of the phenyl ring, potentially affecting substitution reactions.

-

Ring Opening : Dihydrouracils can undergo ring opening under acidic or basic conditions, leading to the formation of ureido derivatives.

-

Spiro-Fusion Reactions : Similar to other dihydrouracils, this compound might participate in spiro-fusion reactions with pyrrolidines or other heterocycles, although specific examples are not reported.

Analytical Data

Analytical data for this compound include its melting point and yield, as mentioned earlier. Detailed spectroscopic data (e.g., NMR, IR) are not provided in the available literature but would be essential for full characterization.

Spectroscopic Analysis:

-

NMR Spectroscopy : Would provide information on the molecular structure, including the trifluoromethyl group's influence on the aromatic ring.

-

IR Spectroscopy : Useful for identifying functional groups, such as the carbonyl and trifluoromethyl groups.

Biological Activities:

-

Anticonvulsant Activity : Some dihydrouracils have been studied for their anticonvulsant properties, but specific data for this compound are not available.

-

Pharmaceutical Applications : The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially benefiting pharmaceutical applications.

Scientific Research Applications

3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

5,6-Dihydrouracil

- Structural Differences : Lacks the 3-methyl and 3-trifluoromethylphenyl substituents.

- Functional Impact : 5,6-Dihydrouracil is a natural intermediate in uracil catabolism. Studies show it induces DNA replication stress by interfering with replication fork progression, as observed in in vitro assays using 32P-dCTP incorporation .

Dihydromyricetin

- Structural Differences: A flavonoid with a dihydropyrimidine ring but distinct hydroxyl and glycosidic groups.

- Functional Impact : Induces DNA replication stress via mechanisms distinct from dihydrouracil derivatives, possibly through topoisomerase inhibition .

- Key Contrast : The trifluoromethylphenyl group in 3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil may confer higher membrane permeability than dihydromyricetin, affecting cellular uptake and target engagement .

Enzyme Interaction Profiles

Dihydrouracil Dehydrogenase (DHUDH, EC 1.3.1.2)

- Normal vs. Neoplastic Tissues: DHUDH activity is reduced in rapidly growing hepatomas (15% of normal liver activity), suggesting its role as a rate-limiting enzyme in uracil catabolism .

Dihydropyrimidinase (EC 3.5.2.2)

- Substrate Specificity : Dihydropyrimidinase hydrolyzes 5,6-dihydrouracil to N-carbamyl-β-alanine. Magnesium ions enhance enzyme activity by facilitating product release .

- Comparison : The 3-trifluoromethylphenyl group in this compound may interfere with Mg²⁺ binding, reducing dihydropyrimidinase affinity and slowing catabolism compared to unmodified dihydrouracil .

Therapeutic Potential in Oncology

- Dihydrouracil Derivatives in Cancer : Reduced DHUDH activity in tumors correlates with increased 5-fluorouracil (5-FU) efficacy, as DHUDH inactivation prolongs 5-FU’s cytotoxic effects .

- Comparison : this compound could synergize with 5-FU by inhibiting DHUDH, similar to how dihydropyrimidinase inhibitors (e.g., N-carbamyl-β-alanine) enhance chemotherapeutic outcomes .

Comparative Data Table

Research Findings and Implications

- DNA Replication Interference : Unlike 5,6-dihydrouracil, which directly stalls replication forks, this compound may act indirectly by altering nucleotide pools via DHUDH inhibition .

- Tumor-Selective Enzyme Modulation: The compound’s trifluoromethylphenyl group could enhance tumor targeting, as dihydropyrimidinase is overexpressed in solid tumors but absent in normal tissues .

Biological Activity

3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is a synthetic organic compound with significant biological activity, particularly in the modulation of kinase signaling pathways. This compound belongs to the class of dihydrouracil derivatives and is noted for its potential applications in medicinal chemistry, especially concerning cancer treatment and inflammatory diseases.

Molecular Formula: C12H10F3N2O2

Molecular Weight: Approximately 272.23 g/mol

The compound features a dihydropyrimidine core with a trifluoromethyl-substituted phenyl group, which enhances its electrophilicity and reactivity in various chemical reactions. The trifluoromethyl group is particularly significant as it influences the biological activity of the compound by increasing its binding affinity to specific molecular targets.

This compound has been shown to interact with various kinases, including Axl and Mer, which are implicated in tumor progression and metastasis. These interactions suggest that the compound can inhibit kinase activity, potentially leading to therapeutic effects in oncology. The mechanism involves:

- Inhibition of Kinase Activity: The compound modulates specific kinase pathways, disrupting cellular signaling associated with cancer cell proliferation and survival.

- Targeted Therapeutic Agent: Due to its ability to selectively inhibit certain kinases, it may serve as a targeted therapy for cancers characterized by abnormal kinase signaling.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various human cancer cell lines:

| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 22.4 | Not specified |

| PC3 | Not specified | Not specified |

| A431 | Not specified | Not specified |

| HePG2 | Not specified | Not specified |

| HOS | Not specified | Not specified |

| PACA2 | Not specified | Not specified |

| BJ1 | Not specified | Not specified |

These results indicate that the compound has comparable or superior potency to established anticancer agents like Doxorubicin.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, although specific MIC values were not detailed in the available literature.

Case Studies

- Kinase Modulation in Cancer Therapy : A study focused on the interaction of this compound with Axl kinase demonstrated that this compound could significantly reduce cell migration and invasion in vitro, suggesting its potential as a therapeutic agent for metastatic cancers.

- Comparative Analysis with Similar Compounds : Comparative studies with other dihydrouracil derivatives highlighted the unique biological activity imparted by the trifluoromethyl group. For instance, while compounds like 5-Fluorouracil are widely used in cancer treatment, they lack the enhanced potency observed with this compound due to structural differences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methyl-1-(3-trifluoromethylphenyl)-dihydrouracil, and how can reaction efficiency be optimized?

- Methodology : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, combined with experimental validation using high-throughput screening. ICReDD’s approach integrates computational path searches with iterative experimental feedback to reduce trial-and-error inefficiencies . For example, optimize solvent selection and catalyst loading via response surface methodology (RSM) to maximize yield while minimizing side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) for structural elucidation, complemented by X-ray crystallography for absolute configuration confirmation. Computational tools like Gaussian or ORCA can simulate electronic properties (e.g., frontier molecular orbitals) to correlate with experimental UV-Vis or cyclic voltammetry data .

Q. What are the critical stability considerations for this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, perform pH-dependent degradation kinetics experiments (e.g., 0.1–10 M HCl/NaOH) with HPLC monitoring .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology : Design a library of analogs by modifying substituents (e.g., trifluoromethyl position, methyl group substitution) and evaluate biological/physical properties via multivariate analysis. Use factorial design to minimize the number of experiments while maximizing SAR insights .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reaction environments?

- Methodology : Apply ab initio molecular dynamics (AIMD) simulations to model solvent effects and intermolecular interactions. Pair with machine learning (ML) algorithms trained on reaction databases to predict regioselectivity or catalyst compatibility .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodology : Perform sensitivity analysis using Monte Carlo simulations to identify critical variables (e.g., temperature gradients, impurity profiles). Validate via in situ spectroscopy (e.g., FTIR, Raman) to monitor intermediate species and reconcile computational predictions with experimental observations .

Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound while maintaining selectivity?

- Methodology : Evaluate continuous-flow reactors (CFRs) with integrated separation modules (e.g., membrane filtration) to enhance mass transfer and reduce residence time disparities. Refer to CRDC subclass RDF2050112 for reactor design principles emphasizing heat/mass transfer optimization .

Q. How can heterogeneous catalysis be tailored for this compound’s functionalization without degrading the dihydrouracil core?

- Methodology : Screen immobilized catalysts (e.g., Pd/C, zeolites) under controlled pressure/temperature conditions. Use operando X-ray absorption spectroscopy (XAS) to track catalyst active sites and deactivation mechanisms .

Methodological Resources

- Experimental Design : Apply factorial design (e.g., Box-Behnken, Central Composite) to optimize synthetic parameters .

- Data Management : Use chemical informatics platforms (e.g., KNIME, Pipeline Pilot) for automated data curation and ML model training .

- Safety Compliance : Adhere to protocols in “Chemical Hygiene Plan” for handling fluorinated intermediates, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.